3,4-Dihydro-1H-azepin-2(7H)-one
Description
3,4-Dihydro-1H-azepin-2(7H)-one is a partially saturated seven-membered heterocyclic compound containing one nitrogen atom and a ketone functional group. Its structure consists of an azepine ring system with two sites of saturation (at positions 3 and 4), resulting in a bicyclic framework. The ketone at position 2 contributes to its reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing nitrogen-containing scaffolds.
Properties
CAS No. |
24517-66-6 |
|---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.14 g/mol |
IUPAC Name |
1,2,5,6-tetrahydroazepin-7-one |
InChI |
InChI=1S/C6H9NO/c8-6-4-2-1-3-5-7-6/h1,3H,2,4-5H2,(H,7,8) |
InChI Key |
DGPWWGHZMIOYFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NCC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-1H-azepin-2(7H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a dicarboxylic acid derivative, followed by cyclization to form the azepinone ring. The reaction conditions often require the use of a dehydrating agent and a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 3,4-Dihydro-1H-azepin-2(7H)-one may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydro-1H-azepin-2(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield saturated derivatives.
Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Oxo derivatives of 3,4-Dihydro-1H-azepin-2(7H)-one.
Reduction: Saturated azepinone derivatives.
Substitution: Various substituted azepinone compounds depending on the reagents used.
Scientific Research Applications
3,4-Dihydro-1H-azepin-2(7H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-1H-azepin-2(7H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions that are crucial for its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional features of 3,4-Dihydro-1H-azepin-2(7H)-one can be contrasted with related heterocycles, such as benzodiazepinones and other azepinone derivatives. Below is a detailed analysis:
Table 1: Comparative Data of 3,4-Dihydro-1H-azepin-2(7H)-one and 7-Amino-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one
Key Differences:
Ring System and Substituents: The target compound has a monocyclic azepinone core, while the benzodiazepinone in features a fused benzene ring and a diazepine system (two nitrogen atoms).
Molecular Complexity: The benzodiazepinone derivative has nearly triple the molar mass of the simpler azepinone, reflecting its larger, multi-substituted structure. This complexity often correlates with enhanced binding specificity in drug design.
Functional Diversity: The presence of an aryl chloride and amine group in the benzodiazepinone allows for diverse reactivity (e.g., hydrogen bonding, electrophilic substitution), unlike the simpler ketone-dominated azepinone.
Biological Relevance: Benzodiazepinones are well-documented in medicinal chemistry for their central nervous system activity (e.g., diazepam derivatives). In contrast, 3,4-Dihydro-1H-azepin-2(7H)-one is more likely utilized as a synthetic building block for alkaloids or polymers.
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